2,4,5-Trifluorobenzotrifluoride

Description

BenchChem offers high-quality 2,4,5-Trifluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trifluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

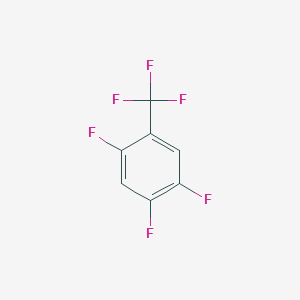

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trifluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHFUVFJLYJMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556340 | |

| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112290-07-0 | |

| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Benzotrifluorides

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trifluorobenzotrifluoride

Fluorinated organic compounds have become indispensable in modern science, with the benzotrifluoride moiety serving as a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by fluorine and trifluoromethyl (CF₃) groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make these compounds highly valuable. 2,4,5-Trifluorobenzotrifluoride, in particular, is a key building block whose synthesis presents a fascinating case study in the challenges and triumphs of regioselective aromatic fluorination. Direct fluorination of aromatic systems is often uncontrollable and hazardous due to the extreme reactivity of elemental fluorine.[1][2] Consequently, a portfolio of sophisticated and robust synthetic strategies has been developed.

This guide provides a comprehensive exploration of the primary and emerging pathways for the synthesis of 2,4,5-Trifluorobenzotrifluoride. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer field-proven insights into the causality behind critical experimental choices, targeting an audience of researchers, scientists, and drug development professionals.

Chapter 1: The Halogen Exchange (HALEX) Pathway: A Workhorse of Industrial Fluorination

The Halogen Exchange (HALEX) reaction is a powerful and widely utilized method for introducing fluorine into aromatic rings, especially those activated by electron-withdrawing groups. This pathway relies on nucleophilic aromatic substitution (SNAr), where a less electronegative halogen, typically chlorine, is displaced by a fluoride ion.

Core Principle: The SNAr Mechanism in Aromatic Fluorination

The HALEX reaction proceeds by the addition of a nucleophile (F⁻) to an electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the leaving group (Cl⁻) restores aromaticity and yields the fluorinated product. The presence of strong electron-withdrawing groups (such as -CF₃ and -CN) ortho or para to the leaving halogen is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

The choice of fluoride source is critical. Anhydrous alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are commonly employed.[3] KF is cost-effective, but its low solubility in organic solvents necessitates high temperatures and the use of phase-transfer catalysts or highly polar aprotic solvents to enhance its nucleophilicity. CsF is more soluble and reactive but also more expensive.

Key Precursor: 2,4-Dichloro-5-fluorobenzonitrile

A common and effective starting material for this pathway is 2,4-dichloro-5-fluorobenzonitrile. The cyano (-CN) group, in conjunction with the existing fluorine and the target trifluoromethyl group's precursor, provides the necessary electronic activation for the sequential displacement of the two chlorine atoms.

Experimental Protocol 1: Synthesis of 2,4,5-Trifluorobenzonitrile via HALEX

This protocol is adapted from established industrial processes for the synthesis of the closely related 2,4,5-trifluorobenzonitrile, which can be a precursor to the target molecule.[4]

Step-by-Step Methodology:

-

Reactor Preparation: A high-pressure glass autoclave or a stainless steel reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge is charged with anhydrous potassium fluoride (2.2 mol) and cesium fluoride (0.2 mol).

-

Solvent and Catalyst Addition: A dipolar aprotic solvent such as sulfolane (300 g) and a phase-transfer catalyst, for instance, n-butyltriphenylphosphonium bromide (15 mmol), are added to the reactor.[4]

-

Azeotropic Drying: The mixture is heated under vacuum to remove residual water, often by incipient distillation with a portion of the solvent. This step is critical as water can significantly reduce the nucleophilicity of the fluoride ion.

-

Substrate Addition: The reactor is cooled, and 2,4-dichloro-5-fluorobenzonitrile (1.0 mol) is added.[4]

-

Reaction Execution: The autoclave is sealed and heated to 190-210°C with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) by analyzing aliquots drawn from the reaction mixture.

-

Work-up and Purification: Upon completion (typically after 8-12 hours), the reactor is cooled. The solid salts are removed by filtration. The filtrate, containing the product and solvent, is subjected to vacuum fractional distillation to isolate the pure 2,4,5-trifluorobenzonitrile.[4]

Data Presentation: HALEX Reaction Parameters

| Parameter | Condition | Rationale / Causality |

| Fluoride Source | KF/CsF mixture (e.g., 9:1) | KF is the primary, cost-effective fluoride source. A small amount of CsF enhances reactivity.[4] |

| Solvent | Sulfolane, N,N-Dimethylacetamide (DMAc) | High-boiling, dipolar aprotic solvents are required to dissolve the fluoride salts (partially) and to reach the high temperatures needed for the reaction.[3][4] |

| Catalyst | Tetraalkylphosphonium Halides | These phase-transfer catalysts facilitate the transfer of fluoride ions from the solid phase to the organic phase, increasing the effective concentration and reactivity of the nucleophile.[4] |

| Temperature | 170-250°C | High thermal energy is required to overcome the activation barrier of the SNAr reaction on deactivated or moderately activated aromatic rings.[3] |

| Pressure | Autogenous | The reaction is typically run in a sealed reactor to maintain the solvent at the required high temperature. |

| Typical Yield | 70-85% | Dependent on the purity of reagents and precise control of reaction conditions.[4] |

Visualization: HALEX Reaction Pathway

Caption: Halogen Exchange (HALEX) for synthesis of a key intermediate.

Chapter 2: The Diazotization-Fluorination Pathway (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic and highly reliable method for the regioselective introduction of a single fluorine atom onto an aromatic ring.[1][5] It transforms a primary aromatic amine into an aryl fluoride via a diazonium salt intermediate. This method is invaluable when other fluorination strategies lack the required positional control.

Core Principle: From Amine to Fluoride

The reaction proceeds in two distinct stages:

-

Diazotization: The primary aromatic amine is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), in the presence of fluoroboric acid (HBF₄). This converts the amino group into a diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻), which is often insoluble and can be isolated.[2]

-

Dediazoniation: The isolated diazonium salt is then subjected to thermal or photochemical decomposition. The C-N bond cleaves, releasing nitrogen gas and generating a transient aryl cation. This cation is immediately trapped by a fluoride ion from the tetrafluoroborate counterion to yield the final aryl fluoride.[6][7]

The mechanism, while often depicted as an SN1-type process involving an aryl cation, remains a subject of discussion.[6][7] Regardless of the precise mechanism, the reaction's utility for clean, regioselective fluorination is well-established.

Experimental Protocol 2: Multi-Step Synthesis via a Balz-Schiemann Reaction

This protocol outlines a plausible synthetic sequence for a trifluorinated benzotrifluoride, starting from a dichlorinated precursor, illustrating the integration of several fundamental reactions.[8]

Caption: Multi-step synthesis culminating in a Balz-Schiemann reaction.

Step-by-Step Methodology (Focus on Diazotization-Fluorination):

This protocol assumes the successful synthesis of the precursor, 2-Amino-3,4-dichlorobenzotrifluoride, via nitration and subsequent reduction of 3,4-dichlorobenzotrifluoride.[8]

-

Acidic Solution Preparation: The precursor, 2-Amino-3,4-dichlorobenzotrifluoride (1 eq), is dissolved in a 48% aqueous solution of fluoroboric acid (HBF₄) at 0-5°C in a jacketed glass reactor.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is added dropwise to the amine solution, maintaining the temperature below 5°C. The formation of the diazonium tetrafluoroborate salt is often observed as a precipitate. The reaction is stirred for an additional 30-60 minutes at low temperature.

-

Isolation of Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed sequentially with cold water, cold methanol, and finally diethyl ether to afford a dry, free-flowing powder. CAUTION: Dry diazonium salts can be explosive and must be handled with extreme care, behind a blast shield, and should not be scraped or subjected to shock.

-

Thermal Decomposition: The dry diazonium salt is heated gently and in small portions in a suitable high-boiling, inert solvent (e.g., decane) or, in some cases, without a solvent (neat). The decomposition is marked by the vigorous evolution of nitrogen gas.[6]

-

Product Isolation: After the gas evolution ceases, the reaction mixture is cooled. The product is isolated by steam distillation or solvent extraction, followed by purification via fractional distillation under reduced pressure.

Expert Insights & Modern Adaptations

The primary strength of the Balz-Schiemann reaction is its high regioselectivity.[6] However, it has several drawbacks:

-

Safety: The isolation and handling of potentially explosive dry diazonium salts pose significant safety risks, especially on an industrial scale.[2]

-

Stoichiometric Reagents: The traditional method requires stoichiometric amounts of expensive fluoroboric acid.

-

High Temperatures: Thermal decomposition can require high temperatures, which may not be suitable for sensitive substrates.

To address these limitations, modern variations have been developed. These include using alternative counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which can sometimes provide better yields.[2][5] Diazotization can also be performed directly in anhydrous hydrogen fluoride (HF) or HF-pyridine mixtures, which avoids the isolation of the diazonium salt and allows for in-situ decomposition.[9]

Chapter 3: Alternative and Emerging Synthetic Strategies

While HALEX and Balz-Schiemann reactions are the dominant pathways, other methods offer unique advantages or represent the cutting edge of synthetic chemistry.

Catalytic Fluorination

Recent advances have focused on the development of catalytic methods for C-F bond formation, which offer milder reaction conditions and improved functional group tolerance.[10] While direct catalytic fluorination to produce 2,4,5-Trifluorobenzotrifluoride is not yet a standard industrial process, the principles are highly relevant for future synthetic design. These methods often involve:

-

Electrophilic Fluorination: Using reagents like Selectfluor® in the presence of a transition metal catalyst (e.g., derived from Palladium or Silver) to fluorinate organometallic precursors or activate C-H bonds.[10][11]

-

Nucleophilic Fluorination: Using metal fluorides in the presence of a catalyst that facilitates the exchange. For instance, BF₃·Et₂O, a common Lewis acid, has been ingeniously employed as a fluorine source in hypervalent iodine-catalyzed fluorination reactions.[12]

Synthesis from Substituted Benzoic Acids

An alternative approach involves constructing the molecule from a precursor that already contains the desired trifluorinated aromatic ring, such as 2,4,5-trifluorobenzoic acid. This intermediate can be synthesized via advanced methods like continuous microflow processes.

Protocol 3: Microflow Synthesis of 2,4,5-Trifluorobenzoic Acid

This method, developed for process intensification and safety, involves the rapid generation and reaction of a highly reactive Grignard reagent.[13]

-

Grignard Formation: A solution of 2,4,5-trifluorobromobenzene in THF is mixed with a solution of ethylmagnesium bromide (EtMgBr) in a T-micromixer. The mixture flows through a tube microreactor where the rapid Br/Mg exchange occurs, forming 2,4,5-trifluorophenylmagnesium bromide.

-

Carboxylation: The resulting Grignard reagent stream is immediately introduced into a falling film microreactor, which provides a large surface area for efficient reaction with gaseous carbon dioxide (CO₂).

-

Quenching and Work-up: The output from the reactor is quenched with an acidic aqueous solution (e.g., NH₄Cl). The organic phase is separated, and the 2,4,5-trifluorobenzoic acid is isolated after solvent removal, yielding a high-purity product.[13]

This approach demonstrates how modern flow chemistry can safely handle unstable intermediates to produce valuable building blocks with high efficiency and control.[13]

Caption: Continuous microflow process for a key synthetic intermediate.

Conclusion: A Comparative Overview

The synthesis of 2,4,5-Trifluorobenzotrifluoride and its precursors is a testament to the ingenuity of modern synthetic chemistry. Each pathway offers a distinct set of advantages and challenges, making the choice of method dependent on factors such as scale, cost, safety considerations, and available starting materials.

| Synthesis Pathway | Starting Materials | Key Advantages | Key Disadvantages | Industrial Scalability |

| Halogen Exchange (HALEX) | Polychlorinated aromatics (e.g., dichlorobenzonitriles) | Cost-effective reagents (KF), well-established for bulk production. | Harsh conditions (high temp.), requires activated substrates, potential for side products. | High |

| Balz-Schiemann Reaction | Aromatic amines | Excellent regioselectivity, reliable for specific isomer synthesis. | Safety risks with diazonium salts, stoichiometric and expensive reagents (HBF₄), often multi-step. | Moderate (with caution) |

| Microflow / Grignard | Haloaromatics (e.g., trifluorobromobenzene) | High safety, precise control, rapid reaction times, scalable. | Requires specialized equipment, may not be cost-effective for all applications. | High (with investment) |

The continued development of catalytic and continuous flow methodologies promises to deliver even safer, more efficient, and environmentally benign routes to these vital fluorinated compounds, further empowering innovation in drug discovery and materials science.

References

- Wikipedia. Balz–Schiemann reaction.

- Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses.

- Grokipedia. Balz–Schiemann reaction.

- Organic Chemistry Portal. Balz-Schiemann Reaction.

- BYJU'S. Balz Schiemann Reaction Mechanism.

- Google Patents.

- Benchchem. Application Note: A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride.

- ResearchGate. (PDF)

- Google Patents. EP0944564B9 - Halogen exchange reactions and uses thereof.

- Thieme. 1.1.3. Of Halogens.

- MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.

- Google Patents.

- Science of Synthesis. 26.

- National Institutes of Health (NIH).

- PubMed Central.

Sources

- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 2. byjus.com [byjus.com]

- 3. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 4. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Balz-Schiemann Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

physicochemical properties of 2,4,5-Trifluorobenzotrifluoride

An In-Depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthetic considerations for 2,4,5-Trifluorobenzotrifluoride. As a strategically important fluorinated building block, this compound holds significant potential for researchers, scientists, and professionals in drug development and materials science. The incorporation of both trifluoromethyl and multiple fluorine substituents on the benzene ring imparts unique electronic properties, metabolic stability, and lipophilicity to derivative molecules. This document delves into its molecular structure, known physical properties, detailed protocols for analytical characterization via NMR and mass spectrometry, a plausible synthetic pathway, and its applications in modern chemical research. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction: The Strategic Value of Fluorinated Scaffolds

Organofluorine chemistry has become a cornerstone of modern medicinal chemistry, with a significant percentage of new small-molecule drugs containing at least one fluorine atom.[1][2] The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

2,4,5-Trifluorobenzotrifluoride (C₇H₂F₆) is an exemplar of a valuable fluorinated building block. Its structure combines a trifluoromethyl (-CF₃) group, known to enhance metabolic stability and binding affinity, with a trifluorinated phenyl ring. This specific substitution pattern offers a unique electronic and steric profile, making it a desirable scaffold for the synthesis of novel therapeutic agents and advanced materials.[3] Understanding its fundamental physicochemical properties is therefore critical for its effective application.

Molecular Structure and Identification

The molecular architecture of 2,4,5-Trifluorobenzotrifluoride is foundational to its reactivity and physical characteristics. The trifluoromethyl group acts as a strong electron-withdrawing group, while the fluorine atoms at the 2, 4, and 5 positions further modulate the electronic landscape of the aromatic ring.

Caption: Chemical structure of 2,4,5-Trifluorobenzotrifluoride.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 112290-07-0 | [4] |

| Molecular Formula | C₇H₂F₆ | [5] |

| Molecular Weight | 200.08 g/mol | |

| IUPAC Name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | [5] |

| InChI Key | NNHFUVFJLYJMFV-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physical properties of 2,4,5-Trifluorobenzotrifluoride are dictated by its highly fluorinated structure. While comprehensive experimental data is sparse, key properties can be identified or inferred from closely related analogs. The high degree of fluorination typically leads to increased volatility and density compared to non-fluorinated counterparts, along with low solubility in aqueous media but good solubility in organic solvents.[6]

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

| Physical Form | Liquid | Inferred from related compounds | [7] |

| Vapor Pressure | 30.8 mmHg at 25°C | Experimental data | |

| Boiling Point | Not available | Predicted for 3,4,5-isomer: 98.1°C | |

| Density | Not available | Predicted for 3,4,5-isomer: 1.475 g/cm³ | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents. | General property of similar fluorinated aromatics. | [6][8] |

Analytical Characterization Protocols

Accurate characterization is essential for confirming the identity and purity of 2,4,5-Trifluorobenzotrifluoride. The following protocols are based on standard methodologies for fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, with ¹⁹F NMR being particularly informative.

-

Rationale: The presence of six fluorine atoms in two distinct chemical environments (-CF₃ and Ar-F) makes ¹⁹F NMR ideal for identity confirmation. ¹H NMR will confirm the aromatic protons, and complex splitting patterns (J-couplings) between ¹H and ¹⁹F, as well as between different ¹⁹F nuclei, will provide definitive structural proof. ¹³C NMR will show characteristic C-F couplings.

-

Expected Spectral Features:

-

¹H NMR: Two signals are expected in the aromatic region, each showing complex splitting due to coupling with adjacent protons and fluorine atoms.

-

¹⁹F NMR: A singlet for the -CF₃ group and three distinct signals for the aromatic fluorine atoms are anticipated, each with characteristic fluorine-fluorine coupling constants.[9]

-

¹³C NMR: The spectrum will be characterized by carbon signals split by one-bond and multi-bond C-F couplings. The -CF₃ carbon will appear as a quartet.

-

-

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of 2,4,5-Trifluorobenzotrifluoride into an NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

-

Add a small amount of an internal standard if quantitative analysis is required (e.g., TMS for ¹H).

-

Cap the tube and vortex gently to ensure complete dissolution.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, further validating the compound's identity.

-

Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₂F₆).[10] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and identifying volatile impurities.

-

Expected Fragmentation Pattern (Electron Ionization):

-

A strong molecular ion peak (M⁺) at m/z 200.08.

-

Characteristic fragments corresponding to the loss of a fluorine atom ([M-F]⁺) and the trifluoromethyl group ([M-CF₃]⁺).

-

-

Experimental Protocol: GC-MS Analysis

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).

-

Use a temperature program that allows for the separation of the main component from any potential impurities (e.g., ramp from 50°C to 250°C at 10°C/min).

-

Acquire mass spectra in the range of m/z 40-400.

-

Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for identity confirmation.

-

Synthesis Pathway and Rationale

While specific preparations for 2,4,5-Trifluorobenzotrifluoride are not widely published, a plausible and industrially relevant route involves a nucleophilic aromatic substitution (halogen exchange or "Halex") reaction. This approach leverages readily available chlorinated precursors. A similar synthesis is documented for the 3,4,5-isomer, starting from 3,4,5-trichlorobenzotrifluoride.[7]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3,4,5-TRIFLUOROBENZOTRIFLUORIDE CAS#: 80172-04-9 [m.chemicalbook.com]

- 8. 2,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 6983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹⁹F NMR Spectral Data of 2,4,5-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Dance of Fluorine Nuclei

In the realm of modern chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Consequently, the precise characterization of fluorinated compounds is of paramount importance. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool, offering high sensitivity and a wide chemical shift dispersion that allows for the detailed interrogation of molecular structure.

This guide provides a comprehensive technical overview of the ¹⁹F NMR spectral data for 2,4,5-Trifluorobenzotrifluoride. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles that govern the spectral appearance of this fascinating molecule. We will delve into the causal relationships between molecular structure and NMR parameters, offering field-proven insights into experimental design and data interpretation. This document is structured to be a self-validating system of knowledge, grounded in authoritative references and practical methodologies.

The Significance of ¹⁹F NMR in Fluorochemical Analysis

The fluorine-19 nucleus possesses intrinsic properties that make it exceptionally well-suited for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is one of the most sensitive NMR-active nuclei, surpassed only by ¹H and ³H. This high sensitivity translates to shorter acquisition times and the ability to analyze samples at lower concentrations.

Furthermore, the chemical shift range of ¹⁹F is significantly larger than that of ¹H, spanning over 800 ppm.[1] This broad spectral window minimizes signal overlap, even in complex molecules containing multiple fluorine atoms, facilitating unambiguous signal assignment and detailed structural elucidation.[2] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful probe of subtle changes in molecular geometry and electronic distribution.[1][3]

Predicted ¹⁹F NMR Spectral Data for 2,4,5-Trifluorobenzotrifluoride

The chemical shift of the trifluoromethyl (CF₃) group in benzotrifluoride is approximately -63 to -64 ppm relative to CFCl₃.[4] The introduction of fluorine substituents on the aromatic ring will cause a slight shift in this value. Electron-withdrawing fluorine atoms on the ring are expected to cause a slight upfield shift of the CF₃ resonance.

The chemical shifts of the aromatic fluorines can be estimated by considering the additive effects of the other substituents on a baseline fluorobenzene chemical shift (approximately -113 ppm). The trifluoromethyl group is a strong electron-withdrawing group, which will significantly deshield (shift downfield) the ortho and para fluorines and have a smaller effect on the meta fluorine. The fluorine atoms themselves will also influence each other's chemical shifts.

Spin-spin coupling between the fluorine nuclei provides a wealth of structural information. In polyfluorinated benzenes, the magnitude of the ¹⁹F-¹⁹F coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei:

-

Ortho coupling (³J_FF): Typically in the range of 18-22 Hz.

-

Meta coupling (⁴J_FF): Generally smaller, around 0-8 Hz.

-

Para coupling (⁵J_FF): Usually in the range of 10-15 Hz.

Long-range coupling between the CF₃ group and the aromatic fluorines is also expected, typically in the range of 5-10 Hz for ortho and meta positions.[5]

Based on these principles, the predicted ¹⁹F NMR spectral data for 2,4,5-Trifluorobenzotrifluoride is summarized in the table below.

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CF₃ | ~ -62.5 | Quartet of triplets | ⁵J_F(CF₃)-F₅ ≈ 8 Hz, ⁴J_F(CF₃)-F₄ ≈ 6 Hz, ⁶J_F(CF₃)-F₂ ≈ 1 Hz |

| F-2 | ~ -135 | Doublet of doublets of quartets | ³J_F₂-F(H₃) ≈ 20 Hz, ⁴J_F₂-F₄ ≈ 7 Hz, ⁶J_F(CF₃)-F₂ ≈ 1 Hz |

| F-4 | ~ -145 | Doublet of doublets of quartets | ³J_F₄-F₅ ≈ 21 Hz, ⁴J_F₄-F₂ ≈ 7 Hz, ⁴J_F(CF₃)-F₄ ≈ 6 Hz |

| F-5 | ~ -155 | Doublet of doublets of quartets | ³J_F₅-F₄ ≈ 21 Hz, ⁵J_F₅-F(CF₃) ≈ 8 Hz, ⁵J_F₅-F₂ ≈ 12 Hz |

Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. The multiplicity and coupling constants are predictions based on typical values and the specific substitution pattern of the molecule.

Visualizing the Spin-Spin Coupling Network

The intricate web of spin-spin couplings within 2,4,5-Trifluorobenzotrifluoride can be effectively visualized using a connectivity diagram. This allows for a clear understanding of which fluorine nuclei are interacting and influencing each other's signals in the NMR spectrum.

Caption: Predicted ¹⁹F-¹⁹F spin-spin coupling network in 2,4,5-Trifluorobenzotrifluoride.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

To experimentally verify the predicted spectral data, a robust and well-defined protocol is essential. The following steps outline a standard procedure for acquiring a high-quality ¹⁹F NMR spectrum of 2,4,5-Trifluorobenzotrifluoride.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that is free of fluorine atoms and provides good solubility for the analyte. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.

-

Concentration: Prepare a solution of 2,4,5-Trifluorobenzotrifluoride at a concentration of approximately 10-20 mg/mL.

-

Internal Standard (Optional but Recommended): While chemical shifts can be referenced externally, the use of an internal standard can improve accuracy. A common internal standard for ¹⁹F NMR is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[6] Add a small, known amount of the internal standard to the sample.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all fluorine signals are captured.

-

Transmitter Offset: Center the transmitter offset in the expected region of the signals (around -100 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, ensuring accurate integration.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.

-

Proton Decoupling (Optional): For simplified spectra, ¹H decoupling can be employed to remove couplings to any residual protons in the molecule or solvent. However, for full structural analysis, acquiring a ¹H-coupled spectrum is also valuable.

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the chemical shifts to the internal standard or an external reference.

-

Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

-

Peak Picking and Coupling Constant Measurement: Identify the peak multiplets and measure the coupling constants (J-values) in Hertz.

Conclusion: A Powerful Synergy of Prediction and Experimentation

This in-depth technical guide has provided a comprehensive overview of the ¹⁹F NMR spectral characteristics of 2,4,5-Trifluorobenzotrifluoride. While direct experimental data remains elusive in the public domain, a robust prediction of the chemical shifts and coupling constants has been presented, grounded in the fundamental principles of NMR spectroscopy and substituent effects in fluorinated aromatic systems.

The detailed experimental protocol provided herein offers a clear pathway for researchers to acquire high-quality ¹⁹F NMR spectra, which can then be used to validate and refine the predictions laid out in this guide. The synergy between theoretical prediction and experimental verification is a powerful paradigm in modern chemical analysis, enabling a deeper understanding of molecular structure and reactivity. For scientists and professionals in drug development, a thorough grasp of ¹⁹F NMR spectroscopy is not just an analytical skill but a critical component of the innovation engine that drives the discovery of new and improved therapeutic agents.

References

- Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555-2559.

- Wilbur, D. J., & Jonas, J. (1973). Fourier transform NMR in liquids at high pressure. II. 19F chemical shift in benzotrifluorides. Journal of Magnetic Resonance (1969), 10(3), 279–289.

-

Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Sci-Hub. [Link]

- Sheppard, W. A. (1963). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry, 28(1), 1-4.

- Schaefer, T., et al. (1986). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of the conformational properties of the trifluoromethoxy group in C6H50CF3 and its 4-fluoro derivative. Canadian Journal of Chemistry, 64(8), 1676-1683.

- Lustig, E., & Hansen, E. A. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(16), 4241-4242.

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

- Roesky, H. W., et al. (2005). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Zeitschrift für anorganische und allgemeine Chemie, 631(10), 1837-1842.

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

- Rittner, F., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(3), 93-105.

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. [Link]

-

NMR Solutions. (n.d.). 19Flourine NMR. NMR Solutions. [Link]

- Gerig, J. T. (2014). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 77-78, 1-20.

-

Welch, J. T., & Lim, D. S. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

Sources

Mass spectrometry analysis of 2,4,5-Trifluorobenzotrifluoride

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4,5-Trifluorobenzotrifluoride

Authored by a Senior Application Scientist

Introduction

2,4,5-Trifluorobenzotrifluoride (C₇H₂F₆) is a highly fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries due to its unique chemical properties imparted by the presence of multiple fluorine atoms and a trifluoromethyl group. The precise characterization and quantification of this analyte are critical for quality control, metabolic studies, and environmental monitoring. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the mass spectrometric analysis of 2,4,5-Trifluorobenzotrifluoride, detailing ionization behavior, fragmentation pathways, and a validated analytical protocol.

Part 1: Foundational Principles of Ionization and Fragmentation

The successful mass spectrometric analysis of any compound hinges on the selection of an appropriate ionization technique. For volatile and thermally stable compounds like 2,4,5-Trifluorobenzotrifluoride, gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice.[1][2]

Ionization Techniques: A Dichotomy of Hard vs. Soft Methods

Electron Ionization (EI): The Gold Standard for Structural Elucidation

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[3][4] This energetic interaction is more than sufficient to overcome the ionization potential of the molecule, leading to the formation of a molecular ion (M⁺•) and inducing extensive fragmentation.[3][4][5] The resulting mass spectrum is a characteristic fingerprint of the molecule, rich in fragment ions that provide invaluable structural information.[5] For 2,4,5-Trifluorobenzotrifluoride, with a molecular weight of 216.06 g/mol , the molecular ion would appear at an m/z of 216.

Chemical Ionization (CI): A Gentler Approach for Molecular Ion Confirmation

A significant challenge with highly fluorinated compounds is that EI can sometimes lead to such extensive fragmentation that the molecular ion is of very low abundance or even absent. In such cases, a "soft" ionization technique like Chemical Ionization (CI) is indispensable.[3] CI utilizes a reagent gas (e.g., methane or ammonia) to produce reactant ions that ionize the analyte through less energetic proton transfer or adduction reactions.[3] This results in a much simpler mass spectrum, typically dominated by the protonated molecule [M+H]⁺, which unequivocally confirms the molecular weight of the analyte.[3]

Predicted Fragmentation Pathways of 2,4,5-Trifluorobenzotrifluoride under EI

The fragmentation of 2,4,5-Trifluorobenzotrifluoride in an EI source is governed by the stability of the resulting cations and neutral losses. The presence of the electron-withdrawing trifluoromethyl group and fluorine atoms on the aromatic ring significantly influences the fragmentation pattern.

A primary fragmentation event is the loss of a fluorine atom from the trifluoromethyl group, leading to the formation of a stable difluorobenzyl-type cation. Subsequent losses of CF₂ or other neutral fragments are also plausible. The aromatic ring itself can undergo fragmentation, although it is generally more stable.

Below is a diagram illustrating the predicted major fragmentation pathways:

Caption: Predicted EI fragmentation pathway of 2,4,5-Trifluorobenzotrifluoride.

Part 2: A Validated GC-MS Protocol

This section outlines a robust and self-validating protocol for the analysis of 2,4,5-Trifluorobenzotrifluoride. The causality behind each parameter selection is explained to ensure methodological transparency and reproducibility.

Experimental Workflow

The overall analytical workflow is depicted below:

Caption: GC-MS workflow for 2,4,5-Trifluorobenzotrifluoride analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2,4,5-Trifluorobenzotrifluoride sample.

-

Dissolve the sample in a suitable volatile solvent, such as hexane or ethyl acetate, to a final concentration of 1 mg/mL. The choice of solvent is critical to ensure good chromatographic peak shape and to avoid interference with the analyte peak.

-

For quantitative analysis, add an internal standard (IS). Fluorobenzene is a suitable choice due to its structural similarity and distinct mass spectrum.[6] A typical IS concentration is 10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of halogenated aromatic compounds.[2][7]

-

Injector: Operate in splitless mode for trace analysis or with a split ratio (e.g., 50:1) for higher concentrations to prevent column overloading. Set the injector temperature to 250 °C to ensure rapid and complete volatilization of the analyte.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes. This temperature program allows for the effective separation of the analyte from any impurities or solvent peaks.

-

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C to prevent condensation of the analyte.

-

Mass Scan Range: m/z 40-300. This range is sufficient to capture the molecular ion and all significant fragment ions.

-

Acquisition Mode: Full scan mode for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity.

-

Part 3: Data Presentation and Interpretation

The data obtained from the GC-MS analysis will consist of a chromatogram showing the retention time of 2,4,5-Trifluorobenzotrifluoride and a mass spectrum for the corresponding chromatographic peak.

Predicted Mass Spectral Data

The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Ion Structure | Identity |

| 216 | [C₇H₂F₆]⁺• | Molecular Ion (M⁺•) |

| 197 | [C₇H₂F₅]⁺ | [M-F]⁺ |

| 167 | [C₆H₂F₅]⁺ | [M-CF]⁺ |

| 148 | [C₆H₂F₄]⁺• | [M-CF₂]⁺• |

| 129 | [C₆H₂F₃]⁺ | [M-CF₃]⁺ |

| 113 | [C₅F₃]⁺ | Fragment Ion |

Conclusion

The mass spectrometric analysis of 2,4,5-Trifluorobenzotrifluoride, particularly by GC-MS with electron ionization, provides a robust and reliable method for its identification and characterization. Understanding the interplay between ionization techniques and the predictable fragmentation pathways is paramount for accurate structural elucidation. The protocol detailed in this guide offers a validated starting point for researchers and drug development professionals, ensuring data of the highest scientific integrity. For unequivocal molecular weight determination, the use of a soft ionization technique like Chemical Ionization is highly recommended as a complementary method.

References

-

Waters Corporation. (n.d.). Common Ionization Methods. Retrieved from [Link]3]

-

JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]]

-

Lava, R., Aimo, E., Menegus, L., & Marcomini, A. (2020). Benzotrifluoride and its derivatives considered into this study. ResearchGate. Retrieved from [Link]1]

-

National Center for Biotechnology Information. (n.d.). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]]

-

Agilent Technologies. (n.d.). Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. Retrieved from [Link]7]

-

Agilent Technologies. (n.d.). GC AND GC/MS. Retrieved from [Link]2]

-

Clark, J. (2020). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]5]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]4]

-

Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hpst.cz [hpst.cz]

- 3. waters.com [waters.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. shimadzu.com [shimadzu.com]

- 7. Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of 2,4,5-Trifluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzotrifluoride is a fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This guide serves as a comprehensive technical resource, providing in-depth information on the core attributes, synthesis, applications, and safety considerations of 2,4,5-Trifluorobenzotrifluoride.

Core Compound Identification

| Identifier | Value |

| CAS Number | 112290-07-0[1][2] |

| Molecular Formula | C7H2F6[2] |

| Molecular Weight | 200.08 g/mol [2] |

| IUPAC Name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)C(F)(F)F[2] |

| InChI Key | NNHFUVFJLYJMFV-UHFFFAOYSA-N[2] |

Molecular Structure

The molecular structure of 2,4,5-Trifluorobenzotrifluoride consists of a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, and a trifluoromethyl group at position 1.

Caption: Molecular structure of 2,4,5-Trifluorobenzotrifluoride.

Physicochemical Properties

The physical and chemical properties of 2,4,5-Trifluorobenzotrifluoride are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Vapour Pressure | 30.8 mmHg at 25°C[2] |

| Hydrogen Bond Acceptor Count | 6[2] |

| Rotatable Bond Count | 0[2] |

| Topological Polar Surface Area | 0 Ų[2] |

| Heavy Atom Count | 13[2] |

Synthesis and Manufacturing

The synthesis of fluorinated aromatic compounds like 2,4,5-Trifluorobenzotrifluoride often involves multi-step processes. While a direct synthesis protocol for this specific molecule is not detailed in the provided search results, analogous syntheses of related trifluorinated benzoic acids and other derivatives offer insights into potential synthetic routes.

One common approach involves the fluorination of chlorinated precursors. For instance, the preparation of 2,4,5-trifluorobenzoic acid can be achieved through the fluorination of 2,4-dichloro-5-fluorobenzoyl chloride, followed by hydrolysis[3]. This suggests that a potential route to 2,4,5-Trifluorobenzotrifluoride could involve similar halogen exchange reactions on a suitably substituted benzotrichloride or a related precursor.

Another synthetic strategy for a related compound, 2,4,5-trifluorophenylacetic acid, starts from 2,4,5-trifluoronitrobenzene and involves condensation with diethyl malonate, followed by a series of reduction, hydrolysis, and diazotization/fluorination steps[4]. This highlights the utility of nitrated intermediates in the synthesis of polyfluorinated aromatics.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of a polyfluorinated aromatic compound, drawing parallels from known syntheses of similar molecules.

Caption: Conceptual workflow for the synthesis of 2,4,5-Trifluorobenzotrifluoride.

Applications in Research and Drug Development

The introduction of fluorine atoms and trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[5][6] The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs.[7]

While specific applications of 2,4,5-Trifluorobenzotrifluoride are not extensively documented in the provided search results, its structural motifs are present in various biologically active molecules. For instance, trifluorobenzene moieties are found in drugs like the migraine medication atogepant, where they contribute to higher receptor affinity.[8]

Therefore, 2,4,5-Trifluorobenzotrifluoride serves as a valuable building block for the synthesis of novel pharmaceutical and agrochemical candidates. Its trifluorinated phenyl ring can be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties. Researchers in medicinal chemistry can utilize this compound as a starting material for creating libraries of new chemical entities for screening in various disease models.

Safety and Handling

As a chemical intermediate, proper safety precautions are essential when handling 2,4,5-Trifluorobenzotrifluoride. While a specific, detailed safety data sheet (SDS) for this exact compound is not available in the search results, general guidelines for handling similar fluorinated aromatic compounds should be followed.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or glasses, and a lab coat.[9][10]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][11]

-

Handling: Avoid contact with skin and eyes.[9] Do not breathe fumes, mist, or vapors.[9]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[10][11]

-

Spills: In case of a spill, sweep or shovel the material into an appropriate container for disposal and ventilate the area.[9]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air and seek medical attention if they feel unwell.[10][12]

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water.[10] If skin irritation occurs, seek medical advice.[12]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Ingestion: If swallowed, rinse the mouth with water and seek medical attention if you feel unwell.[10][12]

Conclusion

2,4,5-Trifluorobenzotrifluoride is a key fluorinated building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique substitution pattern offers a valuable scaffold for medicinal chemists to explore structure-activity relationships and optimize the properties of lead compounds. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in research and development.

References

- Google Patents. CN1328238C - Preparation of 2, 4, 5-trifluo-benzoic acid.

- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available from: [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

ResearchGate. (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Available from: [Link]

- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

SpectraBase. 2,4,5-Trifluoronitrobenzene - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChem. 2,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593813. Available from: [Link]

-

PubChem. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170. Available from: [Link]

-

NIST WebBook. 2,4,5-Trifluorobenzoyl chloride. Available from: [Link]

-

SpectraBase. 2,4,5-Trifluorobenzonitrile - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChem. 2,3,4,5-Tetrafluorobenzonitrile | C7HF4N | CID 600224. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

Sources

- 1. 2,4,5-TRIFLUOROBENZOTRIFLUORIDE - Safety Data Sheet [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents [patents.google.com]

- 4. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. downloads.ossila.com [downloads.ossila.com]

Solubility Profile of 2,4,5-Trifluorobenzotrifluoride in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluorobenzotrifluoride is a fluorinated aromatic compound with significant potential as an intermediate and building block in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a prerequisite for effective process development, formulation, and synthesis. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,4,5-Trifluorobenzotrifluoride. While specific quantitative solubility data for this compound is not widely published, we will leverage data from its parent compound, benzotrifluoride (BTF), and established principles of physical organic chemistry to provide a robust predictive analysis.[3][4] More importantly, this document details authoritative, step-by-step protocols for generating reliable solubility data in a laboratory setting, empowering researchers to make data-driven decisions.

Part 1: Theoretical Framework for Solubility

The Unique Physicochemical Nature of Fluorinated Aromatics

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] The introduction of fluorine atoms onto an aromatic core, as in 2,4,5-Trifluorobenzotrifluoride, imparts a unique electronic and steric signature that significantly alters these forces.

-

The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group polarizes the benzene ring and creates a region of high electron density on the fluorine atoms and a corresponding partial positive charge on the carbon. The -CF3 group is also sterically bulky. Unlike a methyl group, it is not a strong hydrogen bond acceptor. Its presence contributes to the molecule's overall low polarity and weak van der Waals interactions.

-

Aromatic Fluorine Substituents: The fluorine atoms at the 2, 4, and 5 positions further withdraw electron density from the ring. They are weak hydrogen bond acceptors but contribute to creating a molecule that is both hydrophobic and, to a degree, lipophobic.[6]

The parent compound, benzotrifluoride (BTF), is a prime example of this unique solubility behavior. It is notable for its ability to dissolve both standard organic molecules and highly fluorinated compounds, making it a crucial solvent in "fluorous synthesis."[7][8][9] This capacity to bridge the gap between conventional organic and fluorous phases suggests that 2,4,5-Trifluorobenzotrifluoride will exhibit broad, though not unlimited, solubility in a range of organic solvents.

Predicting Solubility: A Qualitative Assessment

Based on its structure—a rigid aromatic ring with multiple fluorine substituents—we can predict the solubility of 2,4,5-Trifluorobenzotrifluoride across different solvent classes. The molecule has a low overall polarity.

Table 1: Predicted Qualitative Solubility of 2,4,5-Trifluorobenzotrifluoride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexanes, Toluene, Benzene | High | The nonpolar nature of these solvents aligns well with the low polarity of the fluorinated aromatic core. Van der Waals forces will be the primary intermolecular interaction. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetonitrile | Moderate to High | These solvents possess dipoles that can interact with the polarized C-F bonds. DCM and THF are often excellent solvents for a wide range of organic compounds and are expected to perform well. Acetonitrile, being more polar, may show slightly lower solubility. |

| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | The primary intermolecular forces in these solvents are strong hydrogen bonds. 2,4,5-Trifluorobenzotrifluoride lacks hydrogen bond donating capabilities and has only weak accepting sites, making it difficult to disrupt the solvent's H-bonding network. Solubility is expected to decrease significantly with increasing solvent polarity (e.g., higher in ethanol than in methanol, and negligible in water). |

| Fluorous | Perfluorohexane, Perfluoromethylcyclohexane | High | Based on the principles of fluorous chemistry, the high fluorine content of the solute should lead to favorable "fluorophilic" interactions with perfluorinated solvents.[7] |

Part 2: Experimental Determination of Solubility

Generating precise, quantitative solubility data is essential for reliable process modeling and formulation. The following section provides detailed, field-proven methodologies for this purpose.

Core Principles of Measurement

The fundamental goal is to create a saturated solution at a specific temperature, allow it to reach equilibrium, and then accurately measure the concentration of the solute in the supernatant. From experience, failure to achieve true equilibrium is the most common source of error, leading to an underestimation of solubility. Factors such as agitation method, equilibration time, and temperature control are therefore critical.

Experimental Workflow Overview

The process of determining solubility follows a logical sequence of steps, from preparation to final analysis. This workflow is designed to be self-validating by incorporating control measures and precise analytical techniques.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzotrifluoride [drugfuture.com]

- 4. [PDF] Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis | Semantic Scholar [semanticscholar.org]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis [biblio.ugent.be]

theoretical calculations for 2,4,5-Trifluorobenzotrifluoride

An In-Depth Technical Guide to the Theoretical Calculation of 2,4,5-Trifluorobenzotrifluoride

Authored by: A Senior Application Scientist

Introduction: The Scientific Imperative for Characterizing 2,4,5-Trifluorobenzotrifluoride

2,4,5-Trifluorobenzotrifluoride is a polyfluorinated aromatic compound. Molecules within this class are foundational to numerous fields, including medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF₃) groups into organic scaffolds can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The unique electronic landscape created by the interplay of three aromatic fluorine substituents and a powerful electron-withdrawing -CF₃ group makes 2,4,5-Trifluorobenzotrifluoride a subject of significant theoretical interest.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide an indispensable toolkit for dissecting the molecular properties of such compounds from first principles.[2] These computational methods allow for the precise determination of molecular geometries, vibrational frequencies (correlating to infrared and Raman spectra), and electronic properties that govern chemical reactivity. This guide presents a robust, field-proven computational protocol for the theoretical characterization of 2,4,5-Trifluorobenzotrifluoride, grounded in established methodologies for halogenated aromatic systems.

Part 1: The Computational Methodology: A Self-Validating Protocol

The trustworthiness of any theoretical calculation hinges on the selection of an appropriate level of theory—a combination of a method and a basis set—that is well-suited for the chemical system under investigation. The protocol described herein is designed to be a self-validating system, where the results of each step provide confidence in the next.

The Rationale for Method Selection: DFT/B3LYP

For halogenated organic compounds, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and resource efficiency.[2] We select the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional. This specific functional has a long and successful track record in reproducing the experimental geometries and vibrational spectra of a wide range of organic molecules, including halogenated benzene derivatives.[3][4][5][6]

The Rationale for Basis Set Selection: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. For a molecule containing highly electronegative fluorine atoms with lone pairs, a flexible and comprehensive basis set is non-negotiable. The 6-311++G(d,p) basis set is chosen for the following reasons:

-

Triple-Zeta Valence (6-311): It uses three functions to describe each valence atomic orbital, providing the necessary flexibility to accurately model the electron distribution.

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing the behavior of electrons far from the nucleus, which is essential for accurately modeling lone pairs and potential non-covalent interactions.[6]

-

Polarization Functions (d,p): The (d,p) indicates the addition of d-type polarization functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their standard shapes, a critical factor in accurately representing chemical bonds in a molecule.[6][7]

Step-by-Step Computational Workflow

The entire process, from initial structure generation to final analysis, follows a rigorous and logical sequence. This workflow is commonly implemented using computational chemistry software packages like Gaussian.[6]

Step 1: Initial Structure Generation An approximate 3D structure of 2,4,5-Trifluorobenzotrifluoride is built using a molecular editor (e.g., GaussView, Avogadro). Standard bond lengths and angles are sufficient at this stage.

Step 2: Geometry Optimization A full geometry optimization is performed at the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the positions of all atoms until a stationary point on the potential energy surface is found, representing the molecule's lowest-energy conformation.

Step 3: Vibrational Frequency Calculation (Validation) Following optimization, a vibrational frequency calculation is performed at the identical B3LYP/6-311++G(d,p) level of theory. This step is critical for two reasons:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[6]

-

Prediction of Spectroscopic Data: The calculation yields the harmonic vibrational frequencies and infrared/Raman intensities, which can be directly compared to experimental spectra.

Step 4: Electronic Property Analysis Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties, including the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Part 2: Results and Discussion: A Theoretical Dissection

This section outlines the expected quantitative and qualitative results from the computational protocol.

Optimized Molecular Geometry

The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. These parameters provide the fundamental framework for understanding its steric and electronic properties.

| Parameter | Description | Expected Value (Å or °) |

| Bond Lengths | ||

| C-C (Aromatic) | Average length of the carbon-carbon bonds in the ring | ~1.39 Å |

| C-F | Length of the bonds between ring carbons and fluorine | ~1.35 Å |

| C-CF₃ | Bond connecting the ring to the trifluoromethyl group | ~1.50 Å |

| C-F (of CF₃) | Average length of the C-F bonds in the -CF₃ group | ~1.34 Å |

| Bond Angles | ||

| C-C-C (Aromatic) | Angles within the benzene ring | ~120° |

| F-C-C | Angle involving a fluorine substituent on the ring | ~120° |

| F-C-F (of CF₃) | Angle within the trifluoromethyl group | ~108-109° |

Table 1: Representative geometric parameters expected from optimization at the B3LYP/6-311++G(d,p) level. Actual values will show slight variations due to substituent effects.

Vibrational Analysis

The calculated vibrational frequencies are invaluable for interpreting experimental IR and Raman spectra. Due to the neglect of anharmonicity, calculated harmonic frequencies are typically higher than experimental values. They are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison. The analysis focuses on characteristic vibrations of the key functional groups.[8]

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

| C-H Stretching | Stretching of the remaining C-H bonds on the aromatic ring | 3100 - 3000 |

| C=C Stretching (Aromatic) | In-plane stretching of the carbon-carbon bonds in the ring | 1600 - 1450 |

| C-CF₃ Stretching | Stretching of the bond between the ring and the -CF₃ group | 1330 - 1320[9] |

| CF₃ Asymmetric Stretching | Asymmetric stretching modes of the C-F bonds within the -CF₃ group | 1200 - 1100[9] |

| C-F Stretching (Aromatic) | Stretching of the C-F bonds attached directly to the aromatic ring | 1250 - 1000 |

| CF₃ Symmetric Stretching | Symmetric stretching of the C-F bonds within the -CF₃ group | ~750[9] |

| Ring Breathing/Deformation | In-plane and out-of-plane deformations of the entire benzene ring | 1000 - 600 |

Table 2: Key vibrational modes and their expected frequency ranges based on DFT calculations and literature values for similar compounds.[7][9]

Electronic Properties and Reactivity Insights

Analysis of the electronic structure provides a deep understanding of the molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is expected to be localized primarily on the π-system of the trifluorinated benzene ring.

-

LUMO: Represents the ability to accept an electron. The strong electron-withdrawing nature of the -CF₃ group and the ring fluorine atoms will likely cause the LUMO to be distributed across the C-CF₃ bond and the aromatic ring.

-

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of the molecule, revealing its charge distribution. It is an excellent guide to predicting sites for electrophilic and nucleophilic attack.

-

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For 2,4,5-Trifluorobenzotrifluoride, these regions are expected to be concentrated around the highly electronegative fluorine atoms.[6]

-

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms on the ring and potentially the carbon atom of the -CF₃ group will exhibit positive potential.[6]

Conclusion

The computational protocol detailed in this guide, centered on the B3LYP/6-311++G(d,p) level of theory, provides a robust and scientifically rigorous framework for the theoretical characterization of 2,4,5-Trifluorobenzotrifluoride. By systematically determining the molecule's optimized geometry, vibrational frequencies, and key electronic properties, researchers can gain profound insights into its stability and reactivity. This theoretical data serves as a powerful predictive tool, complementing experimental studies and accelerating the rational design of novel fluorinated molecules for advanced applications in drug development and materials science.

References

-

Yadav, R. A., & Singh, I. S. (1984). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 23(4), 469-478. [Link]

-

Chemical Review and Letters. (2023). A theoretical study of XH⋯C and XH⋯π interactions between substituted benzene derivatives and HF, HCl. Chem Rev Lett, 6, 479-493. [Link]

-

Indian Journal of Pure & Applied Physics. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian J Pure & Appl Phys, 52, 508-518. [Link]

-

ResearchGate. (2001). Electron affinity of perhalogenated benzenes: A theoretical DFT study. Journal of Molecular Structure: THEOCHEM. [Link]

-

ACS Environmental Science & Technology. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environ. Sci. Technol. [Link]

-

International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study with DFT Calculations. IJERMT, 11(5). [Link]

-

MDPI. (2024). Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles. Molecules, 29(11), 2631. [Link]

-

Bangladesh Journals Online. (2026). Spectroscopic (FT-IR, FT-Raman) and DFT analysis of 3-chloro-5-(trifluoromethyl)benzonitrile. Journal of Scientific Research. [Link]

-

RSC Advances. (2018). Tautomerism of fluorescein and its halogenated derivatives in aqueous solution and DMSO: a theoretical and experimental study. RSC Adv., 8, 25686-25698. [Link]

-

Semantic Scholar. (2021). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis, (MEP, NLO) Study and Molecular Docking of Ethyl-2-f[4-Ethyl-5-(Quinolin-8-yloxyMethyl)-4H-1,2,4-Triazol-3-yl]. Sulfanylg Acetate. Journal of Molecular Structure. [Link]

-

Semantic Scholar. (2015). Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

ResearchGate. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

-

ResearchGate. (2024). Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C10H12O4. NeuroQuantology. [Link]

-

Indian Journal of Pure & Applied Physics. (2008). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian J Pure & Appl Phys, 46, 162-168. [Link]

-